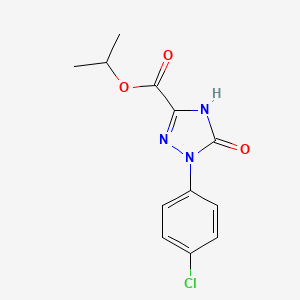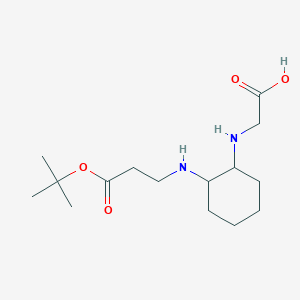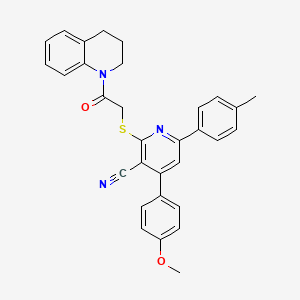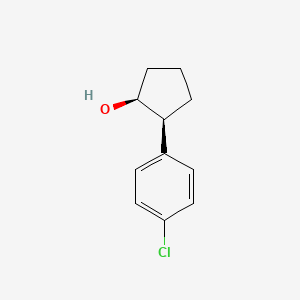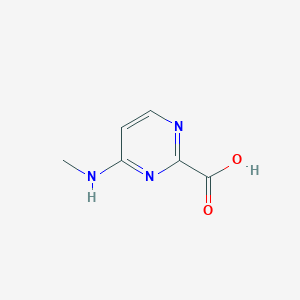![molecular formula C12H10N4S B12996711 1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12996711.png)
1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered interest due to its potential biological activities. This compound is part of the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thioxopyrimidine derivatives with various aldehydes in the presence of a catalyst such as piperidine . The reaction is usually carried out in ethanol under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce sulfoxide or sulfone functionalities.
Reduction: This can lead to the formation of corresponding thiol or sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Applications De Recherche Scientifique
1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, ultimately resulting in antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Thioxopyrimidines: These compounds also contain a thiol group and are known for their diverse biological activities.
Uniqueness
1-(m-Tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the m-tolyl group can enhance its lipophilicity and potentially improve its ability to interact with biological membranes .
Propriétés
Formule moléculaire |
C12H10N4S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
1-(3-methylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione |
InChI |
InChI=1S/C12H10N4S/c1-8-3-2-4-9(5-8)16-11-10(6-15-16)12(17)14-7-13-11/h2-7H,1H3,(H,13,14,17) |
Clé InChI |
FZMUBKNZHUMXCU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=S)N=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



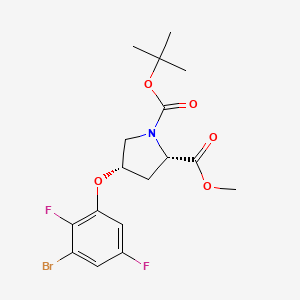
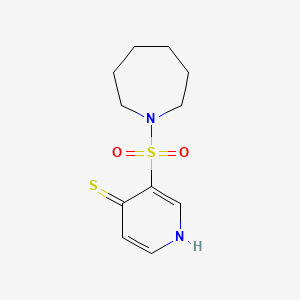
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)
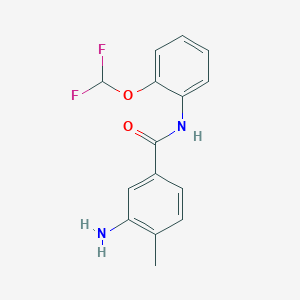
![4-Cyclopropyl-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B12996670.png)
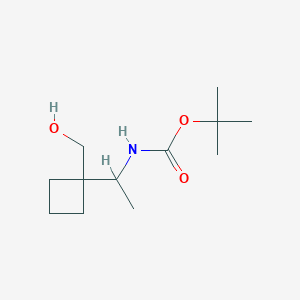
![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
